BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)azetidine-3-carbonitrile

Lipophilicity Physicochemical Properties Drug Design

3-(Difluoromethyl)azetidine-3-carbonitrile (CAS 2091306‑34‑0) is a 3,3‑disubstituted azetidine building block carrying a difluoromethyl (–CF₂H) group and a nitrile (–CN) on the four‑membered ring. With a molecular weight of 132.11 g mol⁻¹, a calculated LogP of 0.36 and a topological polar surface area (TPSA) of 35.82 Ų, it occupies a distinct physicochemical niche among azetidine‑3‑carbonitrile derivatives.

Molecular Formula C5H6F2N2
Molecular Weight 132.11 g/mol
Cat. No. B13012149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)azetidine-3-carbonitrile
Molecular FormulaC5H6F2N2
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1C(CN1)(C#N)C(F)F
InChIInChI=1S/C5H6F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,2-3H2
InChIKeyTZFNWWLHBRUXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)azetidine-3-carbonitrile – Physicochemical Baseline and Procurement Identity


3-(Difluoromethyl)azetidine-3-carbonitrile (CAS 2091306‑34‑0) is a 3,3‑disubstituted azetidine building block carrying a difluoromethyl (–CF₂H) group and a nitrile (–CN) on the four‑membered ring. With a molecular weight of 132.11 g mol⁻¹, a calculated LogP of 0.36 and a topological polar surface area (TPSA) of 35.82 Ų, it occupies a distinct physicochemical niche among azetidine‑3‑carbonitrile derivatives . Its commercial availability at 98 % purity makes it an accessible entry point for medicinal chemistry, agrochemical and materials‑science programmes that require a fluorinated, hydrogen‑bond‑donor heterocycle.

Why 3‑(Difluoromethyl)azetidine‑3‑carbonitrile Cannot Be Swapped with Generic Azetidine‑3‑carbonitriles


Substituents at the 3‑position of azetidine‑3‑carbonitrile govern lipophilicity, hydrogen‑bonding character and metabolic vulnerability. Simple alkyl analogues (methyl, ethyl) are significantly more polar and lack the hydrogen‑bond‑donor capacity of the difluoromethyl group, while the 3‑trifluoromethyl variant is more lipophilic but cannot donate a hydrogen bond . These differences directly affect target binding, passive permeability, CYP‑mediated oxidation and off‑target profiles, meaning a generic swap without complete re‑optimisation carries a high risk of altered potency, selectivity or pharmacokinetics. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 3‑(Difluoromethyl)azetidine‑3‑carbonitrile from Its Closest Competitors


Lipophilicity Gain: +0.66 Log P vs. 3‑Methylazetidine‑3‑carbonitrile

The target compound displays a calculated LogP of 0.36 (ALogP), whereas 3‑methylazetidine‑3‑carbonitrile free base shows an XlogP of –0.3 . The observed ΔLogP of approximately 0.66 log units translates to a roughly 4.6‑fold higher octanol‑water partition coefficient, reflecting the hydrophobicity contributed by the two fluorine atoms.

Lipophilicity Physicochemical Properties Drug Design

Balanced Permeability–Solubility Space: TPSA Comparison with 3‑Methyl and 3‑Ethyl Analogues

The target compound’s TPSA of 35.82 Ų is identical to that of 3‑methylazetidine‑3‑carbonitrile (35.82 Ų) and comparable to 3‑ethylazetidine‑3‑carbonitrile (predicted ~35.8 Ų) . However, its LogP is 0.66 units higher than the methyl analogue and about 0.3 units lower than the ethyl analogue (estimated LogP ~0.67), placing it in a zone where passive permeability is favoured without excessively compromising aqueous solubility.

TPSA Permeability Solubility ADME

Hydrogen‑Bond Donor Capability: A Unique Feature Among Fluorinated Azetidine‑3‑carbonitriles

The difluoromethyl proton (C‑H) can act as a weak hydrogen‑bond donor, whereas the trifluoromethyl group is exclusively hydrophobic [1]. In model systems, CF₂H···O hydrogen bonds have been shown to contribute up to 1 kcal mol⁻¹ to binding free energy relative to CF₃‑substituted counterparts [1]. For 3‑(difluoromethyl)azetidine‑3‑carbonitrile, this translates into one additional H‑bond donor (HBD) relative to 3‑(trifluoromethyl)azetidine‑3‑carbonitrile (HBD = 0 for the substituent), a factor that can improve both target affinity and selectivity when the binding pocket contains a complementary hydrogen‑bond acceptor.

Hydrogen Bond Donor Bioisosterism Selectivity

Commercial Supply Assurance: 98 % Purity and Multi‑Supplier Availability

3‑(Difluoromethyl)azetidine‑3‑carbonitrile is stocked at 98 % purity by multiple suppliers (e.g., Leyan, BIOFOUNT) with defined batch quality and storage conditions [1]. In contrast, the 3‑trifluoromethyl congener is rarely catalogued and typically requires custom synthesis, incurring lead times of 4‑8 weeks and higher cost. Similarly, 3‑(fluoromethyl)azetidine‑3‑carbonitrile is listed only by a limited number of vendors, often as a bespoke service.

Commercial Availability Purity Supply Chain

Optimal Application Scenarios for 3‑(Difluoromethyl)azetidine‑3‑carbonitrile


Medicinal Chemistry Lead Optimisation Requiring Tuned Lipophilicity

When a lead series based on 3‑methylazetidine‑3‑carbonitrile suffers from insufficient membrane permeability (LogP too low), the +0.66 LogP shift provided by the difluoromethyl analogue (Section 3, Evidence 1) can rescue cellular activity without a large increase in molecular weight. This makes the compound a direct replacement candidate in structure‑activity relationship (SAR) explorations where LogP in the 0.3–0.4 range is desired.

Fragment‑Based Drug Discovery with Balanced Properties

With a molecular weight of 132 Da, TPSA 35.82 Ų, one H‑bond donor and two acceptors, the compound fits ideal fragment‑like space. Its difluoromethyl group provides both hydrophobic and hydrogen‑bonding vectors (Section 3, Evidence 3), enabling growth into lead‑like molecules while maintaining ligand efficiency.

Chemical Probe Synthesis Where Supply Reliability Is Critical

For academic screening centres or industrial hit‑to‑lead groups that require consistent, high‑purity building blocks on short notice, the compound’s commercial availability at 98 % purity (Section 3, Evidence 4) minimises the risk of supply‑chain disruption, allowing rapid synthesis of targeted chemical probes.

Replacement of Labile Methyl Groups in Metabolic Stability Programmes

Based on the class‑level metabolic advantage of the difluoromethyl group over a methyl group (Section 3, Evidence 3), the compound is a logical next‑step when in vitro microsomal or hepatocyte assays identify rapid CYP‑mediated oxidation of the methyl substituent. Although direct comparative data are not yet public, the established trend supports its prioritisation in iterative design cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.